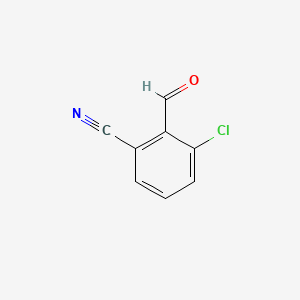![molecular formula C30H51NO B597161 (Z)-N-[2,6-di(propan-2-yl)phenyl]octadec-9-enamide](/img/structure/B597161.png)
(Z)-N-[2,6-di(propan-2-yl)phenyl]octadec-9-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oleic Acid-2,6-diisopropylanilide is a compound known for its role as an inhibitor of acylCoA:cholesterol acyltransferase, an intracellular cholesteryl ester synthase closely tied to the absorption of dietary cholesterol . This compound has been studied for its potential hypocholesterolemic effects, making it significant in the field of lipid metabolism and cardiovascular research .
Mechanism of Action
Target of Action
Oleic Acid-2,6-diisopropylanilide primarily targets AcylCoA:cholesterol acyltransferase (ACAT) . ACAT is an intracellular cholesteryl ester synthase that plays a crucial role in the absorption of dietary cholesterol .
Mode of Action
Oleic Acid-2,6-diisopropylanilide acts as an inhibitor of ACAT . It binds to ACAT, thereby inhibiting its function. The IC50 value, which is a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function, is 7 nM .
Biochemical Pathways
The inhibition of ACAT by Oleic Acid-2,6-diisopropylanilide affects the cholesterol metabolism pathway . Specifically, it interferes with the synthesis of cholesteryl esters, which are closely tied to the absorption of dietary cholesterol .
Pharmacokinetics
Its effectiveness in decreasing low-density lipoproteins (ldl) and elevating high-density lipoprotein (hdl) levels when administered at 005% suggests that it has good bioavailability .
Result of Action
When co-administered to rabbits or rats fed a high fat, high cholesterol diet, Oleic Acid-2,6-diisopropylanilide decreased low-density lipoproteins (LDL) and elevated high-density lipoprotein (HDL) levels . This indicates that it can potentially be used to manage cholesterol levels in the body.
Action Environment
The action of Oleic Acid-2,6-diisopropylanilide is influenced by the dietary environment . Its effectiveness in decreasing LDL and increasing HDL levels was observed when it was co-administered to animals fed a high fat, high cholesterol diet .
Biochemical Analysis
Biochemical Properties
Oleic Acid-2,6-diisopropylanilide interacts with ACAT, inhibiting its function with an IC50 of 7 nM . This interaction plays a crucial role in the regulation of cholesterol levels within the body .
Cellular Effects
The compound has been shown to influence cell function by modulating cholesterol levels. When co-administered to rabbits or rats fed a high fat, high cholesterol diet, Oleic Acid-2,6-diisopropylanilide decreased low-density lipoproteins and elevated high-density lipoprotein levels when administered at 0.05% .
Molecular Mechanism
The molecular mechanism of Oleic Acid-2,6-diisopropylanilide involves its binding to ACAT, inhibiting its function and thereby influencing cholesterol metabolism .
Dosage Effects in Animal Models
In animal models, specifically rabbits and rats fed a high fat, high cholesterol diet, the effects of Oleic Acid-2,6-diisopropylanilide varied with dosage. At a dosage of 0.05%, it was found to decrease low-density lipoproteins and elevate high-density lipoprotein levels .
Metabolic Pathways
Oleic Acid-2,6-diisopropylanilide is involved in the metabolic pathway of cholesterol, interacting with ACAT, a key enzyme in this pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oleic Acid-2,6-diisopropylanilide typically involves the reaction of oleic acid with 2,6-diisopropylaniline. The process generally includes the following steps:
Activation of Oleic Acid: Oleic acid is first activated by converting it into its acyl chloride form using reagents such as thionyl chloride or oxalyl chloride.
Amidation Reaction: The activated oleic acid is then reacted with 2,6-diisopropylaniline in the presence of a base like triethylamine to form Oleic Acid-2,6-diisopropylanilide.
Industrial Production Methods
Industrial production methods for Oleic Acid-2,6-diisopropylanilide are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. This often involves the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Oleic Acid-2,6-diisopropylanilide undergoes several types of chemical reactions, including:
Oxidation: The double bond in the oleic acid moiety can be oxidized using reagents like potassium permanganate or osmium tetroxide.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydrogen atoms on the aromatic ring can be substituted with various groups using electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of diols or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Oleic Acid-2,6-diisopropylanilide has several scientific research applications, including:
Biology: Investigated for its role in modulating cholesterol levels in biological systems.
Medicine: Potential therapeutic agent for treating hypercholesterolemia and related cardiovascular diseases.
Industry: Utilized in the development of cholesterol-lowering drugs and dietary supplements.
Comparison with Similar Compounds
Similar Compounds
- Oleic Acid-2,4-diisopropylanilide
- Oleic Acid-2,6-dimethylanilide
- Oleic Acid-2,6-diethylphenylamide
Uniqueness
Oleic Acid-2,6-diisopropylanilide is unique due to its high specificity and potency as an inhibitor of acylCoA:cholesterol acyltransferase. Its structure allows for optimal binding to the enzyme’s active site, resulting in a lower IC50 value compared to similar compounds.
Properties
IUPAC Name |
(Z)-N-[2,6-di(propan-2-yl)phenyl]octadec-9-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H51NO/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-29(32)31-30-27(25(2)3)22-21-23-28(30)26(4)5/h13-14,21-23,25-26H,6-12,15-20,24H2,1-5H3,(H,31,32)/b14-13- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIULGBCXKSTGQP-YPKPFQOOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NC1=C(C=CC=C1C(C)C)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)NC1=C(C=CC=C1C(C)C)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H51NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-Methoxyethyl)-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B597079.png)
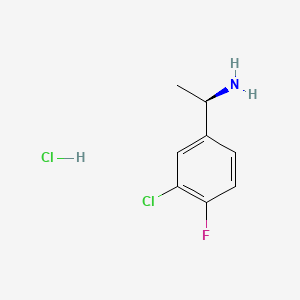
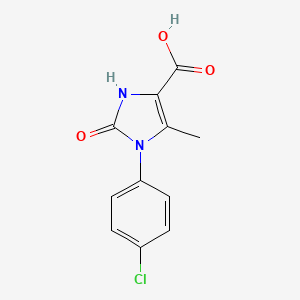
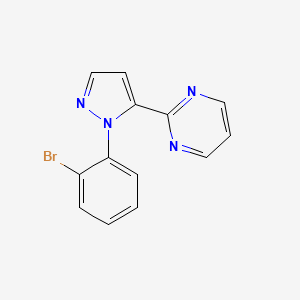
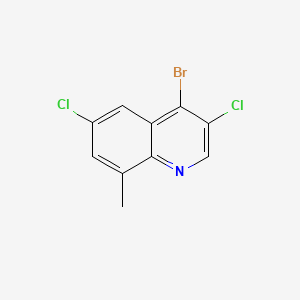
![1-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone](/img/structure/B597088.png)
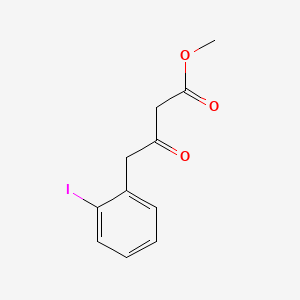

![7-Chloro-1H-pyrrolo[3,2-C]pyridine](/img/structure/B597095.png)
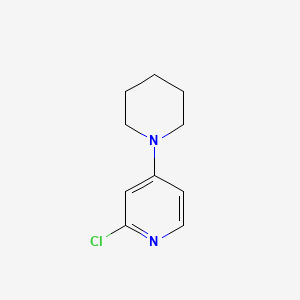
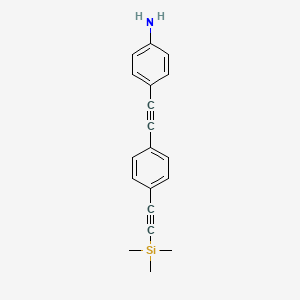
![(1S,2S,4R)-Ethyl 7-azabicyclo[2.2.1]heptane-2-carboxylate hydrochloride](/img/structure/B597100.png)
